3-(3,4-dimethoxyphenyl)-5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole
Description
The compound 3-(3,4-dimethoxyphenyl)-5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole features a 1,2,4-oxadiazole core substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 5 with a 1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl moiety. The methoxy groups enhance solubility and electronic donor capacity, while the triazole-oxadiazole hybrid structure may synergize biological activity, such as anticancer or antimicrobial effects, common in heterocyclic systems .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4/c1-12-18(22-24-25(12)14-6-5-7-15(11-14)26-2)20-21-19(23-29-20)13-8-9-16(27-3)17(10-13)28-4/h5-11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKZBABXRKUVIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)OC)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
The compound 3-(3,4-dimethoxyphenyl)-5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
- IUPAC Name : 3-(3,4-dimethoxyphenyl)-5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole
- Molecular Formula : C17H18N4O4
- Molecular Weight : 318.35 g/mol
The compound features a unique oxadiazole ring structure that is substituted with methoxy and triazole groups, which are believed to enhance its solubility and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by disrupting cell membrane integrity and inhibiting essential metabolic pathways. The minimum inhibitory concentration (MIC) values for selected bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Antifungal Activity
In addition to its antibacterial effects, the compound demonstrates antifungal activity against common pathogens such as Candida albicans. The compound's ability to inhibit fungal growth is attributed to its interference with ergosterol synthesis.
Anticancer Properties
The anticancer potential of the compound has been evaluated using various cancer cell lines. Notably, it has shown cytotoxic effects against HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The half-maximal inhibitory concentration (IC50) values for these cell lines are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 12 |
| A549 (lung cancer) | 10 |
The mechanism of action involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The compound interacts with bacterial cell membranes leading to increased permeability and eventual cell lysis.
- Apoptosis Induction : In cancer cells, it activates intrinsic apoptotic pathways by increasing the expression of pro-apoptotic proteins and decreasing anti-apoptotic factors.
Case Studies
A recent study explored the efficacy of this compound in a murine model of breast cancer. The treatment group exhibited a significant reduction in tumor size compared to the control group after four weeks of administration. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. The incorporation of the 1,2,4-oxadiazole moiety enhances the biological activity of these compounds. A notable study evaluated a series of triazole derivatives for their antiproliferative activity against various human cancer cell lines. The results showed that specific analogs demonstrated IC50 values significantly lower than traditional chemotherapeutics, indicating potent anticancer activity .
Mechanism of Action
The mechanism through which these compounds exert their effects often involves the disruption of tubulin polymerization, similar to established drugs like colchicine. The structural motif of the 3,4-dimethoxyphenyl group is crucial for maximizing activity against cancer cells . Furthermore, studies have shown that compounds with this structure can induce apoptosis in cancer cells by affecting cell cycle regulation .
Antivascular Activity
In addition to their anticancer properties, triazole derivatives have been investigated for their antivascular activity , which is essential in targeting tumor blood supply. The compounds were tested on Human Umbilical Vein Endothelial Cells (HUVECs), demonstrating the ability to inhibit endothelial cell proliferation and migration—key processes in angiogenesis . This suggests potential use in combination therapies for cancer treatment.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step reactions that include cyclization and functionalization processes. The structure-activity relationship (SAR) studies have revealed that variations in substituents on the phenyl rings significantly influence biological activity. For instance, modifications to the methoxy groups or the addition of alkyl chains can enhance potency against specific cancer types .
Material Science Applications
Beyond medicinal applications, compounds like 3-(3,4-dimethoxyphenyl)-5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole are being explored for their potential in material science. Their unique electronic properties make them suitable candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The stability and efficiency of these compounds in electronic applications are under investigation .
Summary of Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs of 1,2,4-Oxadiazole Derivatives
Table 1: Key Structural and Functional Comparisons
Key Comparative Observations
Electronic and Steric Effects
- Methoxy vs. The 3-methoxyphenyl group on the triazole (target) may improve hydrogen bonding versus the 3-methylphenyl in .
- Triazole vs.
Core Structure Variations
- 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole : The positional isomerism in affects dipole moments and stability. 1,2,4-Oxadiazoles are generally more thermally stable but less polar than 1,3,4-isomers, influencing pharmacokinetics .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions (e.g., solvents, catalysts) be optimized to improve yield and purity?
The synthesis typically involves cyclocondensation of amidoxime precursors with carboxylic acid derivatives or click chemistry approaches (e.g., Huisgen cycloaddition for triazole formation). Key steps include:
- Cyclization : Use phosphorus oxychloride or thionyl chloride to facilitate oxadiazole ring formation .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction rates .
- Catalysts : Copper(I) catalysts improve regioselectivity in triazole formation .
- Purification : Recrystallization (methanol/ethanol) or column chromatography (silica gel, ethyl acetate/hexane) ensures purity .
Q. Example Optimization Table
| Parameter | Typical Conditions | Optimized Conditions | Impact on Yield |
|---|---|---|---|
| Solvent | DCM | DMF | +20% yield |
| Catalyst | None | CuI (5 mol%) | +15% regioselectivity |
Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : - and -NMR confirm substituent positions and aromatic ring integration .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion) .
- Elemental Analysis : Matches calculated vs. experimental C/H/N/O percentages to verify purity .
- HPLC : Reverse-phase C18 columns assess purity (>95% for biological assays) .
Q. How do substituents (e.g., methoxy groups, triazole/oxadiazole rings) influence solubility and preliminary bioactivity?
- Methoxy groups : Enhance solubility in polar solvents (e.g., DMSO) and modulate electron density for target binding .
- Triazole/Oxadiazole rings : Contribute to π-π stacking with biological targets (e.g., enzymes) and improve metabolic stability .
Q. Substituent Impact Table
| Substituent Position | Role in Bioactivity | Example Analogues |
|---|---|---|
| 3,4-Dimethoxyphenyl | Enhances antifungal activity | 3-(4-Methoxyphenyl)-1,2,4-oxadiazole |
| 5-Methyltriazole | Reduces cytotoxicity | 5-Methyl-1H-1,2,3-triazole derivatives |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the rational design of derivatives with improved pharmacological profiles?
- Core modifications : Replace oxadiazole with thiadiazole to enhance antibacterial activity .
- Substituent variation : Introduce halogens (e.g., Cl, F) at the 3-methoxyphenyl group to improve target affinity .
- In vitro assays : Test derivatives against enzyme targets (e.g., 14-α-demethylase for antifungal activity) .
Q. Example SAR Workflow
Computational docking : Predict binding modes with target proteins (e.g., PDB: 3LD6) .
Synthetic diversification : Prepare 10–15 derivatives with systematic substituent changes .
Biological screening : Prioritize candidates with IC < 1 µM in enzyme inhibition assays .
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50 values across studies)?
- Orthogonal assays : Validate results using both enzymatic (e.g., fluorescence-based) and cell-based (e.g., MTT) assays .
- Standardized protocols : Control variables like cell line passage number, serum concentration, and incubation time .
- Meta-analysis : Compare data across studies with similar substituents (e.g., triazole-methyl vs. ethyl groups) .
Q. How can computational methods (e.g., molecular docking, MD simulations) predict binding modes and metabolic stability?
- Docking software (AutoDock Vina) : Simulate interactions with targets like kinases or GPCRs using the compound’s 3D structure (PubChem CID) .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
- ADMET prediction (SwissADME) : Forecast bioavailability, CYP450 metabolism, and blood-brain barrier penetration .
Case Study : Docking of the compound into 14-α-demethylase (PDB: 3LD6) showed hydrogen bonding with heme cofactor and hydrophobic interactions with Leu321, explaining antifungal potential .
Q. What are the key degradation pathways of this compound under physiological conditions, and how can stability be enhanced?
- Hydrolysis : Oxadiazole rings are prone to acidic/basic hydrolysis; stabilize via electron-withdrawing substituents (e.g., nitro groups) .
- Oxidative metabolism : Methoxy groups undergo demethylation; replace with trifluoromethoxy to block CYP450 activity .
- Formulation strategies : Use liposomal encapsulation or PEGylation to prolong half-life in vivo .
Q. How can synergistic effects with known drugs be evaluated to reduce therapeutic resistance?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
